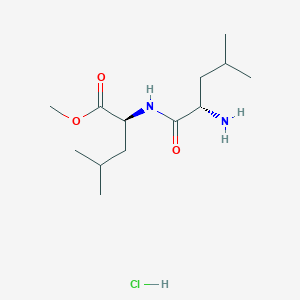

H-Leu-leu-ome hcl

Übersicht

Beschreibung

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells. It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.

Wirkmechanismus

Target of Action

H-Leu-Leu-OMe Hydrochloride, also known as Methyl leucylleucinate HCl, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

H-Leu-Leu-OMe Hydrochloride interacts with proteases, affecting their specificity, mechanism, and kinetics of action . This interaction can be used to investigate the role of proteases in physiological processes and for designing inhibitors .

Biochemical Pathways

The compound induces endolysosomal pathway stress . The endolysosomal pathway is involved in the transport of proteins and other macromolecules to lysosomes for degradation. Stress in this pathway can lead to the disruption of cellular homeostasis and induce cell death .

Result of Action

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce cell death in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This is achieved through protease-dependent cell death, a form of apoptosis .

Biochemische Analyse

Biochemical Properties

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce endolysosomal pathway stress . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to influence cell function by selectively eliminating lymphocytes with cytotoxic potential . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.

Molecular Mechanism

It is known to exert its effects at the molecular level by inducing endolysosomal pathway stress . The details of any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Biologische Aktivität

H-Leu-Leu-OMe hydrochloride (H-Leu-Leu-OMe HCl) is a dipeptide derivative of leucine, notable for its biological activities, particularly in immunology and cell biology. This compound has been investigated for its effects on various cell types, including lymphocytes and parasitic organisms. The following sections summarize the key findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₁₃H₂₇ClN₂O₃

- Molecular Weight : 281.82 g/mol

- Solubility : Soluble in methanol

- Melting Point : 171-184 °C

This compound exhibits lysosomotropic properties , meaning it preferentially accumulates in lysosomes. This accumulation leads to lysosomal destabilization, which is crucial for its cytotoxic effects on specific cell types.

-

Cytotoxicity in Lymphocytes :

- H-Leu-Leu-OMe selectively induces necrosis in cytotoxic lymphocytes while sparing helper T cells and B cells. This selectivity is attributed to the higher levels of dipeptidyl peptidase I (DPP I) in cytotoxic lymphocytes, which metabolizes H-Leu-Leu-OMe into membranolytic metabolites that promote cell death .

- In studies, exposure to H-Leu-Leu-OMe resulted in a significant increase in necrotic cell populations over time, indicating that necrosis is the primary mode of cell death induced by this compound .

-

Effects on Trypanosoma brucei :

- H-Leu-Leu-OMe has shown potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound disrupts lysosomal integrity in the parasite, leading to necrotic cell death .

- Flow cytometry and immunofluorescence studies demonstrated that treatment with H-Leu-Leu-OMe caused fragmentation of lysosomes and an increase in necrotic cells within a few hours of exposure .

Table 1: Summary of Biological Activities

Table 2: Uptake Kinetics of H-Leu-Leu-OMe

| Cell Type | Concentration (µM) | Uptake Rate (nmol/10^6 cells) | Km (µM) |

|---|---|---|---|

| Monocytes | 250 | 15 ± 2 | 100-200 |

| Cytotoxic T cells | 250 | 20 ± 3 | 100-200 |

| B cells | 250 | 5 ± 1 | N/A |

Case Studies

- Study on Cytotoxic Lymphocytes :

- Impact on T. brucei :

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Lysosomal Function Studies

H-Leu-Leu-OMe hydrochloride is primarily recognized for its role as a lysosomotropic agent , which means it can selectively target lysosomes within cells. Research has demonstrated that it disrupts lysosomal integrity, leading to necrotic cell death in various organisms, including the parasite Trypanosoma brucei . This property makes it a valuable tool for studying lysosomal function and the mechanisms of apoptosis.

Case Study: Cytotoxicity in Trypanosoma brucei

In a study assessing the cytotoxic effects of H-Leu-Leu-OMe, researchers found that it induced significant lysosomal destabilization. The compound exhibited an IC50 value of approximately 16.8 µM against T. brucei, while showing minimal toxicity to human cell lines (IC50 ranging from 125 to 5000 µM), yielding a selectivity index between 7.44 and 298 . This selectivity underscores its potential as a therapeutic agent against parasitic infections.

Peptide Synthesis

H-Leu-Leu-OMe hydrochloride serves as an important reagent in peptide synthesis. Its structure allows it to be utilized in the formation of longer peptide chains through various chemical reactions.

Synthesis Process

The synthesis typically involves coupling reactions where H-Leu-Leu-OMe is combined with other amino acids or derivatives to create more complex peptides. For instance, studies have shown successful conversions into various dipeptides and tripeptides with yields exceeding 90% under optimized conditions .

Table: Synthesis Yields of Various Peptides

| Peptide Structure | Yield (%) |

|---|---|

| Boc-Phe-Leu-OMe | 79 |

| Boc-Gly-Phe-Leu-OBn | 74 |

| Boc-Leu-Leu-Leu-OBn | 96 |

| Boc-Gly-Gly-Phe-Leu-OBn | 96 |

Immunosuppressive Applications

H-Leu-Leu-OMe hydrochloride has been explored for its immunosuppressive properties, making it relevant in biological applications where modulation of immune responses is necessary . Its ability to influence protein synthesis and muscle growth is particularly notable in studies related to muscle development and energy metabolism.

Environmental Applications

Recent studies have also highlighted the potential for environmentally benign peptide synthesis using H-Leu-Leu-OMe hydrochloride. Techniques such as liquid-assisted ball milling have been employed to enhance peptide formation while minimizing environmental impact .

Analyse Chemischer Reaktionen

Reactions with Cellular Components

H-Leu-leu-ome hydrochloride interacts significantly with cellular components, particularly lysosomes.

-

It induces lysosomal destabilization, leading to necrotic cell death.

-

It can cause disruption of lysosomal integrity in various cell types.

-

The compound's cytotoxic effects are attributed to its ability to destabilize lysosomal membranes, triggering apoptotic pathways.

-

The lysosomal effects and cell death induced by L-leucyl-L-leucyl methyl ester (LeuLeu-OMe) were further analyzed by flow cytometry and immunofluorescence analyses of different lysosomal markers .

Hydrolysis

H-Leu-Leu-OMe Hydrochloride's methyl ester group makes it more resistant to hydrolysis by certain peptidases compared to its non-esterified counterparts, allowing for more detailed studies on enzyme selectivity and function .

Reaction with Dipeptidyl Peptidase I

Cytolytic lymphocytes incubated in the presence of toxic concentrations of Leu-Leu-OMe were found to contain membranolytic metabolites of the structure (Leu-Leu)n-OMe, where n greater than or equal to 3 . The sensitivity of cytotoxic lymphocytes to Leu-Leu-OMe was found to be dependent upon production of these metabolites by a lysosomal thiol protease, dipeptidyl peptidase I, which is present at far higher levels in cytotoxic lymphocytes than in cells without cytolytic potential or not of bone marrow origin .

Comparable Compounds

H-Leu-leu-ome hydrochloride shares structural similarities with other dipeptides and amino acid derivatives.

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Leucine | C6H13NO2 | Essential amino acid; precursor for protein synthesis |

| L-Leucyl-L-leucyl methyl ester | C15H30N2O2 | Dipeptide; exhibits cytotoxicity against parasites |

| L-Valyl-L-valine methyl ester | C13H25N2O2 | Similar structure; different amino acid composition |

| L-Isoleucyl-L-isoleucine methyl ester | C15H30N2O2 | Similar activity; different side chain properties |

Other reactions

-

General procedure: To a cooled solution of Boc-L-leucine (1.0 equiv.), the amine/alpha-aminoester HCl (1.2-1.5 equiv.), and PyBop 1.2 equiv. (or EDCI*HCl1.2 equiv. and HOBt 1.2 equiv.) in anhydrous DMF was added diisopropylethylamine (3.3-4.0 equiv.) gradually .

-

The reaction mixture was stirred at room temperature for 5 h to overnight, diluted with ethyl acetate (50 mL for every 5 mL DMF), then extracted with 1 M HCl (3), saturated sodium bicarbonate (3), and brine (2) .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQFTNCULOWRV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6491-83-4 | |

| Record name | Methyl leucylleucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76R0TP2LNW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.